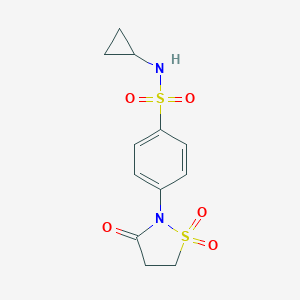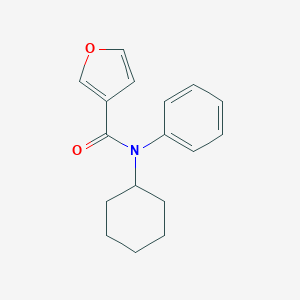
N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
Mechanism Of Action
The mechanism of action of N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is related to its ability to inhibit specific enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a vital role in various physiological processes. By inhibiting this enzyme, N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can affect the pH balance in cells and disrupt certain metabolic pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide have been studied extensively. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not carefully controlled.
Future Directions
There are several future directions for research on N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One area of research is the development of new drugs based on this compound's inhibitory activity against specific enzymes. Additionally, further studies are needed to explore the potential use of this compound as an antibacterial and antifungal agent. Finally, more research is needed to understand the potential toxicity of this compound and how it can be controlled in lab experiments.
Synthesis Methods
The synthesis of N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a complex process that requires several steps. The starting material for the synthesis is 4-aminobenzenesulfonamide, which is reacted with chloroacetyl chloride to form N-(chloroacetyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-N-(chloroacetyl)-4-aminobenzenesulfonamide. Finally, this compound is reacted with potassium isothiocyanate to form N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. The synthesis method of this compound has been optimized to achieve high yields and purity.
properties
Product Name |
N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H14N2O5S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O5S2/c15-12-7-8-20(16,17)14(12)10-3-5-11(6-4-10)21(18,19)13-9-1-2-9/h3-6,9,13H,1-2,7-8H2 |
InChI Key |
PWFSKOGPYCTJQZ-UHFFFAOYSA-N |
SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)





![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)

![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)

